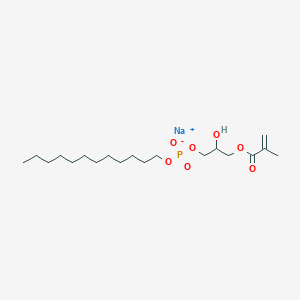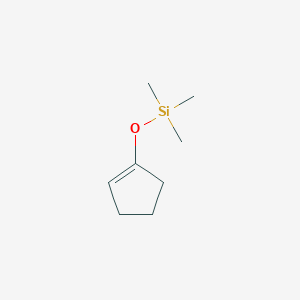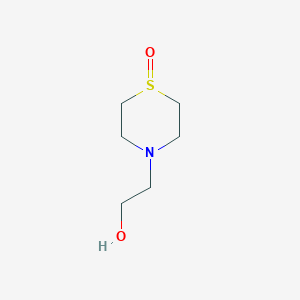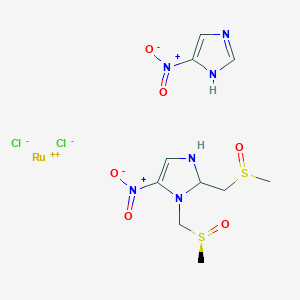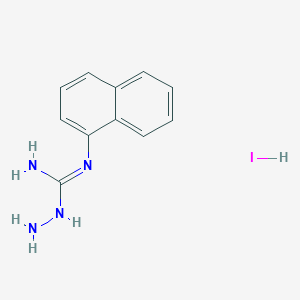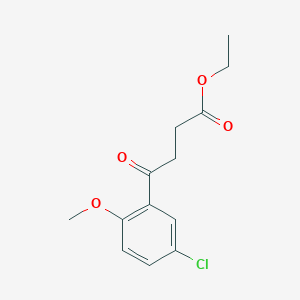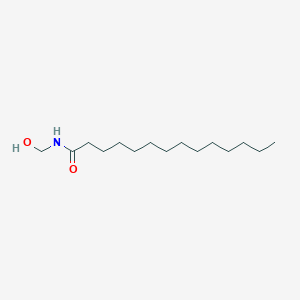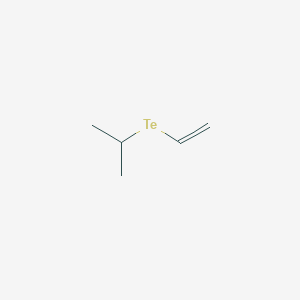
Tellurium, ethenyl-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound that belongs to the class of organotellurium compounds. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
Applications De Recherche Scientifique
Tellurium, ethenyl-(1-methylethyl)- has been used in various scientific research applications. It has been studied for its potential antitumor activity and as a potential therapeutic agent for cancer treatment. It has also been used in the synthesis of organotellurium compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of tellurium, ethenyl-(1-methylethyl)- is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle.
Effets Biochimiques Et Physiologiques
Tellurium, ethenyl-(1-methylethyl)- has been shown to have both biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to apoptosis. It has also been shown to affect the expression of genes involved in the cell cycle and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using tellurium, ethenyl-(1-methylethyl)- in lab experiments is its potential antitumor activity. It can be used to study the mechanisms of action of other potential antitumor agents. However, one of the limitations of using this compound is its toxicity. It can be harmful if not handled properly and requires proper safety precautions.
Orientations Futures
There are several future directions for the study of tellurium, ethenyl-(1-methylethyl)-. One area of research is the development of new organotellurium compounds with potential biological activity. Another area of research is the study of the mechanisms of action of tellurium, ethenyl-(1-methylethyl)- and other potential antitumor agents. Additionally, the potential use of this compound in combination with other antitumor agents is an area of interest for future research.
Conclusion:
Tellurium, ethenyl-(1-methylethyl)- is a chemical compound with potential antitumor activity and various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in cancer treatment and the development of new organotellurium compounds.
Méthodes De Synthèse
Tellurium, ethenyl-(1-methylethyl)- can be synthesized by reacting tellurium tetrachloride with isopropenyl magnesium bromide in diethyl ether. The reaction produces the desired compound along with magnesium chloride as a byproduct.
Propriétés
Numéro CAS |
105442-62-4 |
|---|---|
Nom du produit |
Tellurium, ethenyl-(1-methylethyl)- |
Formule moléculaire |
C5H10Te |
Poids moléculaire |
197.7 g/mol |
Nom IUPAC |
2-ethenyltellanylpropane |
InChI |
InChI=1S/C5H10Te/c1-4-6-5(2)3/h4-5H,1H2,2-3H3 |
Clé InChI |
IYQFFBCHRQIOLR-UHFFFAOYSA-N |
SMILES |
CC(C)[Te]C=C |
SMILES canonique |
CC(C)[Te]C=C |
Autres numéros CAS |
105442-62-4 |
Synonymes |
2-ethenyltellanylpropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



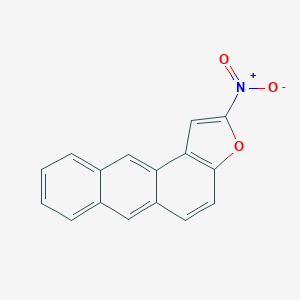
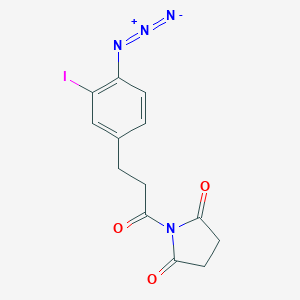
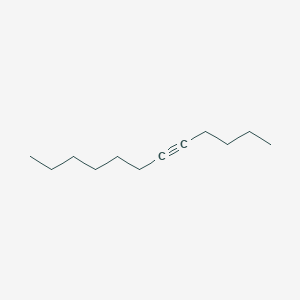
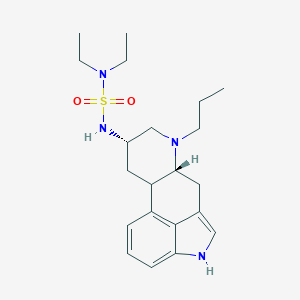
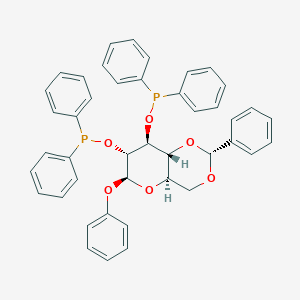
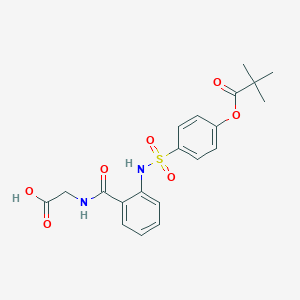
![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)
